molecular formula C6H9N3O2 B183324 3-Methyl-6-methylaminouracil CAS No. 5759-63-7

3-Methyl-6-methylaminouracil

Cat. No.: B183324
CAS No.: 5759-63-7
M. Wt: 155.15 g/mol
InChI Key: PUQLJAGFHRVOCH-UHFFFAOYSA-N
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Description

3-Methyl-6-methylaminouracil is a derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a methyl group at the third position and a methylamino group at the sixth position of the uracil ring. This compound has a molecular formula of C6H9N3O2 and a molecular weight of 155.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-methylaminouracil typically involves the reaction of 6-chlorouracil with methylamine. The process begins with the chlorination of uracil to form 6-chlorouracil, which is then treated with methylamine under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction between 6-chlorouracil and methylamine .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-methylaminouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted uracil derivatives .

Scientific Research Applications

3-Methyl-6-methylaminouracil has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-methylaminouracil involves its interaction with nucleic acids and proteins. The compound can form hydrogen bonds with natural DNA bases, potentially altering the structure and function of DNA. This interaction can affect various cellular processes, including replication and transcription .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-6-methylaminouracil is unique due to the presence of both a methyl group at the third position and a methylamino group at the sixth position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-methyl-6-(methylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-7-4-3-5(10)9(2)6(11)8-4/h3,7H,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQLJAGFHRVOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292226
Record name 3-Methyl-6-methylaminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5759-63-7
Record name 5759-63-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-6-methylaminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 3-Methyl-6-methylaminouracil reacts with 2,4,6-cyclooctatrienone?

A1: The reaction of this compound with 2,4,6-cyclooctatrienone proceeds through a proposed intermediate, similar to the reaction with 6-amino-1,3-dimethyluracil, which forms an 8-azabicyclo[5.3.1]undecatetraene ring system []. This intermediate then undergoes further reactions, ultimately yielding two main product types:

  • Pyrido[2,3-d]pyrimidine-2(3H),4(8H)-diones: Specifically, the 3,7,8- and 3,5,8-trimethyl derivatives are formed, indicating ring contractions and rearrangements during the reaction process [].

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